![molecular formula C22H13Cl2NO3 B2455099 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide CAS No. 922473-08-3](/img/structure/B2455099.png)

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .

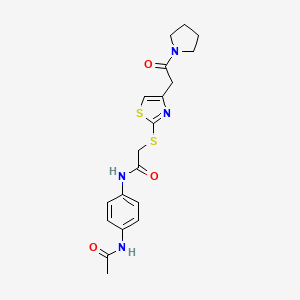

Molecular Structure Analysis

The molecular structure of a similar compound, “N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide”, has been studied. The dihedral angle between the two benzene rings is 74.83°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09° and 78.38°, respectively, to the mean plane through the acetamide group .Chemical Reactions Analysis

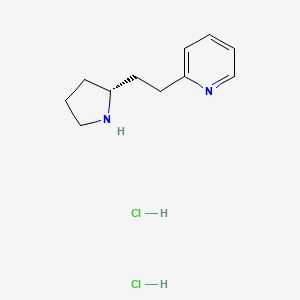

Rilmazafone, a compound with a similar structure, is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam .Physical and Chemical Properties Analysis

The molecular weight of a similar compound, “2-CHLORO-N-(4-{4-[(2-CHLOROBENZOYL)AMINO]PHENOXY}PHENYL)BENZAMIDE”, is 477.351 .Scientific Research Applications

Antibacterial Activity

The compound has been evaluated for its antibacterial properties. A study by Idrees, Kola, & Siddiqui (2019) synthesized derivatives of benzofuran-2-carboxamide and screened them for in vitro antibacterial activity against various pathogenic microorganisms, including gram-negative and gram-positive strains.

Molecular Recognition and Hydrogen Bonding Studies

Research by Chaudhari & Suryaprakash (2012) focused on benzene carboxylic acids and Benzamide, highlighting their role in molecular recognition and intermolecular hydrogen bonding. This study provides insights into the chemical interactions and bonding mechanisms of compounds like benzofuran-2-carboxamide.

Neuroprotective and Antioxidant Effects

A study by Cho et al. (2015) synthesized and evaluated novel benzofuran-2-carboxamide derivatives for neuroprotective and antioxidant activities. They found that certain derivatives exhibited considerable protection against excitotoxic neuronal cell damage, suggesting potential therapeutic applications.

Polymer Synthesis and Properties

The compound is also relevant in the field of polymer science. A study by Hsiao, Yang, & Chen (2000) discussed the synthesis of polyamides using components related to benzofuran-2-carboxamide, demonstrating their solubility and thermal stability, which are crucial for various industrial applications.

Drug Metabolism and Disposition

Research in the pharmaceutical field has examined the metabolism and disposition of compounds similar to benzofuran-2-carboxamide. For example, a study by Renzulli et al. (2011) on a novel orexin receptor antagonist elucidates the metabolic pathways and excretion processes, which are critical for understanding the pharmacokinetics of related compounds.

Sigma Receptor Ligands

Marriott et al. (2012) synthesized benzofuran-2-carboxamide ligands selective for sigma receptors, highlighting the compound's potential in neuropharmacology and drug development. Link to Study.

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl2NO3/c23-14-9-10-18(16(12-14)21(26)15-6-2-3-7-17(15)24)25-22(27)20-11-13-5-1-4-8-19(13)28-20/h1-12H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBOJXAMVUYHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2455023.png)

![Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate](/img/structure/B2455026.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2455027.png)

![3-(4-bromobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2455028.png)

![N-(3-chloro-4-methoxyphenyl)-2-[1-oxo-4-(phenylsulfanyl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2455029.png)

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2455030.png)

![2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B2455033.png)

![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2455037.png)